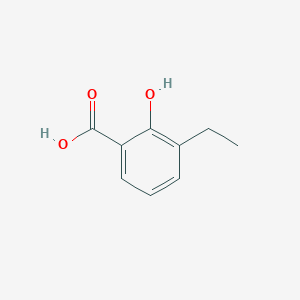

3-Ethyl-2-Hydroxybenzoesäure

Übersicht

Beschreibung

3-Ethyl-2-hydroxybenzoic acid (3-EHB) is a naturally occurring hydroxybenzoic acid that is found in various plant species, including the common garden pea (Pisum sativum). It has been studied for its potential uses in medicine, biochemistry, and other scientific research applications. 3-EHB has a wide range of biochemical and physiological effects and has been used in a variety of lab experiments.

Wissenschaftliche Forschungsanwendungen

Anwendungsgebiete als Antioxidans

3-Ethyl-2-Hydroxybenzoesäure: zeigt wie andere Hydroxybenzoesäuren antioxidative Eigenschaften . Diese Verbindungen können freie Radikale neutralisieren, instabile Moleküle, die Zellschäden verursachen können. Diese Eigenschaft macht sie wertvoll in der Forschung, um oxidativen Stress-bedingten Krankheiten wie Herz-Kreislauf-Erkrankungen und bestimmten Krebsarten vorzubeugen.

Potenzial als entzündungshemmendes Mittel

Studien haben gezeigt, dass Hydroxybenzoesäuren die Produktion von pro-inflammatorischen Zytokinen reduzieren können . Dies deutet darauf hin, dass This compound bei der Entwicklung neuer entzündungshemmender Medikamente oder Behandlungen eingesetzt werden könnte, die möglicherweise Krankheiten wie Arthritis oder entzündliche Darmerkrankungen lindern.

Antibakterielle Aktivität

Die Struktur der This compound macht sie für antimikrobielle Aktivität geeignet. Sie kann erforscht werden, um sie zur Konservierung von Lebensmittelprodukten oder zur Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme einzusetzen .

Anwendungen in der Kosmetikindustrie

Aufgrund ihrer antioxidativen und entzündungshemmenden Eigenschaften kann This compound in der Kosmetikindustrie eingesetzt werden. Sie könnte in Hautpflegeprodukten verwendet werden, um Zeichen der Hautalterung zu reduzieren und die Haut vor Umweltbelastungen zu schützen .

Einsatzmöglichkeiten in der Lebensmittelindustrie

Als Phenolverbindung kann This compound auf ihr Potenzial untersucht werden, die Lebensmittelsicherheit und die Haltbarkeit zu verbessern. Ihre antioxidativen Eigenschaften könnten dazu beitragen, die Oxidation von Fetten und Ölen zu verhindern und so die Qualität von Lebensmittelprodukten zu erhalten .

Pharmazeutische Forschung

Die bioaktive Natur der This compound macht sie zu einem Kandidaten für die pharmazeutische Forschung. Ihre Eigenschaften könnten genutzt werden, um Medikamente zu entwickeln, die Stoffwechselstörungen wie Diabetes behandeln, indem sie die Glykolyseprozesse und Stoffwechselenzyme beeinflussen .

Safety and Hazards

3-Ethyl-2-hydroxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse thoroughly with plenty of water .

Wirkmechanismus

- Role : It irreversibly inhibits both COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into precursors of prostaglandins and thromboxanes. By inhibiting COX, salicylic acid reduces inflammation and pain .

Target of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

3-Ethyl-2-hydroxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context . Additionally, 3-Ethyl-2-hydroxybenzoic acid can bind to certain proteins, altering their conformation and, consequently, their function .

Cellular Effects

The effects of 3-Ethyl-2-hydroxybenzoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, 3-Ethyl-2-hydroxybenzoic acid can affect gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound can impact cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-Ethyl-2-hydroxybenzoic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction . Additionally, 3-Ethyl-2-hydroxybenzoic acid can influence gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can result in altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethyl-2-hydroxybenzoic acid can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that 3-Ethyl-2-hydroxybenzoic acid can have sustained effects on cellular function, particularly in terms of oxidative stress response and metabolic regulation . The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of 3-Ethyl-2-hydroxybenzoic acid in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can become toxic, leading to adverse effects such as cellular damage and impaired metabolic function . These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

3-Ethyl-2-hydroxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various endogenous and exogenous compounds . These interactions can influence metabolic flux and alter the levels of specific metabolites . Additionally, 3-Ethyl-2-hydroxybenzoic acid can affect the activity of cofactors involved in metabolic reactions, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, 3-Ethyl-2-hydroxybenzoic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of the compound within different cellular compartments . For instance, 3-Ethyl-2-hydroxybenzoic acid may accumulate in mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of 3-Ethyl-2-hydroxybenzoic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes . These localization patterns are essential for understanding the precise mechanisms through which 3-Ethyl-2-hydroxybenzoic acid exerts its biochemical effects .

Eigenschaften

IUPAC Name |

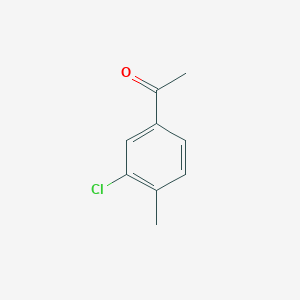

3-ethyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGYRAPTDJTYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324990 | |

| Record name | 3-ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-51-6 | |

| Record name | NSC408142 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)

![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)

![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)